1-methyl-1H-1,2,3-triazole
Description
Historical Context and Evolution of 1,2,3-Triazole Chemistry in Modern Synthesis
The chemistry of triazoles, five-membered aromatic rings containing three nitrogen atoms, dates back to the 19th century. nih.gov However, the synthesis and application of the 1,2,3-triazole isomer class saw a monumental leap with the development of the Huisgen 1,3-dipolar cycloaddition in the mid-20th century. magtech.com.cnscielo.brfrontiersin.org This reaction, involving an azide (B81097) and an alkyne, provided a direct route to the 1,2,3-triazole core. Initially, these reactions were conducted under thermal conditions, which often required high temperatures and resulted in a mixture of regioisomers (1,4- and 1,5-disubstituted products), limiting their synthetic utility. scielo.bracs.org
A paradigm shift occurred in the early 2000s with the advent of "click chemistry," a concept introduced by K. Barry Sharpless. frontiersin.orgontosight.ai This philosophy emphasizes the use of highly efficient, selective, and high-yielding reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became the flagship example of a click reaction, providing almost exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer under mild, often aqueous, conditions. nih.govmagtech.com.cnfrontiersin.orgresearchgate.net This breakthrough dramatically enhanced the accessibility and appeal of 1,2,3-triazoles in various scientific disciplines.
Further expanding the synthetic toolbox, researchers later discovered that ruthenium catalysts could selectively yield the 1,5-disubstituted 1,2,3-triazole isomer, complementing the copper-catalyzed method. acs.orgnih.govresearchgate.net The evolution from non-selective thermal cycloadditions to highly regioselective metal-catalyzed reactions has cemented the 1,2,3-triazole ring as a readily accessible and versatile component in modern synthesis. frontiersin.org
The Role of the 1-methyl-1H-1,2,3-triazole Scaffold in Contemporary Organic and Medicinal Chemistry
The this compound scaffold, a specific N-substituted derivative, is a versatile building block in organic synthesis and a key pharmacophore in medicinal chemistry. tandfonline.com The methyl group at the N1 position can enhance metabolic stability and modulate the electronic properties of the triazole ring, making it a valuable component in drug design.
In organic synthesis, this compound and its derivatives are used as intermediates to construct more complex molecular architectures. researchgate.net For instance, lithiation of the triazole ring allows for the introduction of various substituents at the C4 or C5 positions, providing access to a wide range of functionalized molecules. jst.go.jp
In medicinal chemistry, the 1,2,3-triazole ring is recognized for its ability to engage in hydrogen bonding and dipole interactions, acting as a stable linker or a bioisostere for other functional groups, such as amide bonds. tandfonline.com Derivatives of this compound have been investigated for a variety of biological activities. Research has shown that compounds incorporating this scaffold can exhibit significant antimicrobial and anticancer properties. nih.gov For example, certain derivatives have shown potent activity against various pathogens and have been evaluated for their efficacy against cancer cell lines. nih.govnih.gov The triazole moiety often serves as a core structure to which different pharmacologically active fragments can be attached, leading to hybrid molecules with enhanced or novel therapeutic potential. nih.gov
| Derivative Class | Area of Research | Key Finding | Reference |
|---|---|---|---|
| 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid derivatives | Medicinal Chemistry | Serves as an important intermediate for the synthesis of various drugs. | researchgate.net |
| 4-Iodo-1-methyl-1H-1,2,3-triazole | Anticancer Research | Exhibited significant cytotoxicity against leukemia cell lines (e.g., K-562) with a GI50 value around 0.15 μM. | |
| 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids | Anticancer Research | Some synthesized derivatives showed moderate activity against melanoma, colon, and breast cancer cell lines. | nih.gov |
| 1,2,3-triazole-containing podophyllotoxin (B1678966) hybrids | Anticancer Research | Aryl triazolic-amide derivatives showed inhibitory activity against DNA topoisomerase-IIα. | nih.gov |
Regioisomeric Significance within the 1,2,3-Triazole Family
When an unsymmetrical alkyne reacts with an azide, two possible regioisomers of the resulting 1,2,3-triazole can be formed: the 1,4-disubstituted and the 1,5-disubstituted isomers. scielo.bracs.org The control of this regioselectivity is a cornerstone of modern triazole chemistry and is of paramount importance as the two isomers can exhibit vastly different chemical and biological properties. scielo.br
The choice of metal catalyst in the azide-alkyne cycloaddition is the primary method for controlling the isomeric outcome:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction almost exclusively produces the 1,4-disubstituted 1,2,3-triazole. scielo.brresearchgate.net This high regioselectivity, combined with mild reaction conditions and high yields, has made it the most widely used method for synthesizing this isomer.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, the use of specific ruthenium catalysts directs the reaction to form the 1,5-disubstituted 1,2,3-triazole as the major product. nih.govresearchgate.net
The structural difference between the 1,4- and 1,5-isomers leads to distinct electronic distributions and steric environments. These differences can significantly impact how the molecule interacts with biological targets or participates in further chemical transformations. For example, the unique properties of N2-substituted 1,2,3-triazoles, another class of regioisomers, have made them targets for specific applications like coordination polymers with notable optical properties. scielo.br The ability to selectively synthesize a specific regioisomer is therefore crucial for structure-activity relationship (SAR) studies in drug discovery and for the rational design of functional materials. tandfonline.com The reaction of terminal arylalkynes with azides in hot water has also been shown to yield 1,4-disubstituted triazoles with high regioselectivity. rsc.orgrsc.org
| Catalyst/Condition | Predominant Regioisomer | Significance | Reference |
|---|---|---|---|
| Copper (I) | 1,4-disubstituted | The basis of "click chemistry," widely used for its high efficiency and selectivity. | frontiersin.orgresearchgate.net |
| Ruthenium | 1,5-disubstituted | Provides access to the complementary regioisomer, expanding the synthetic scope. | nih.govresearchgate.net |
| Thermal (uncatalyzed) | Mixture of 1,4- and 1,5-isomers | Generally low regioselectivity, often requiring harsh conditions. | scielo.bracs.org |
| Hot Water (with arylalkynes) | 1,4-disubstituted | A green chemistry approach offering high regioselectivity for specific substrates. | rsc.orgrsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-6-3-2-4-5-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAWEQBUZOGIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937250 | |
| Record name | 1-Methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-65-5 | |
| Record name | 1-Methyl-1,2,3-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Reaction Design for 1 Methyl 1h 1,2,3 Triazole
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Primary Strategy for 1-methyl-1H-1,2,3-triazole Synthesis
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent and widely utilized method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.orgcreative-biolabs.com This reaction, a key example of "click chemistry," involves the coupling of an azide (B81097) with a terminal alkyne, and in the context of this article, the synthesis of this compound would typically involve methyl azide and a suitable alkyne. wikipedia.org The CuAAC reaction is lauded for its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.govorganic-chemistry.org
Regioselective 1,4-Disubstitution in this compound Derivatives
A defining feature of the CuAAC is its remarkable regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazole isomers. nih.govwikipedia.org This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often results in a mixture of 1,4- and 1,5-regioisomers. nih.govorganic-chemistry.org The high regioselectivity of CuAAC is a direct consequence of the reaction mechanism, which proceeds through a copper acetylide intermediate. nih.gov This controlled reaction pathway ensures that the substituent from the alkyne is positioned at the 4-position of the triazole ring, while the substituent from the azide (in this case, the methyl group) is at the 1-position. This predictable outcome is crucial for the rational design of molecules with specific structures and functions. The synthesis of 1-methyl-4-substituted-1H-1,2,3-triazoles via CuAAC is a well-established and reliable method for accessing a diverse range of derivatives. researchgate.netresearchgate.net
Catalyst Systems and Ligand Effects in CuAAC for this compound Formation
The choice of the copper catalyst and accompanying ligands plays a pivotal role in the efficiency and success of the CuAAC reaction. While simple copper(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used, the in situ generation of the active Cu(I) species from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate (B8700270) is a widely adopted and practical approach. nih.govwikipedia.org
The use of ligands is often crucial for stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and accelerating the reaction rate. nih.govnih.gov Tris(benzyltriazolylmethyl)amine (TBTA) and its sulfonated derivatives are prominent ligands that have demonstrated significant rate enhancement and protection of the copper catalyst, particularly in aqueous and biological systems. nih.gov Other nitrogen-based ligands, such as N,N-diisopropylethylamine (DIPEA) and various polydentate N-donor chelating ligands, have also been shown to be effective in promoting the CuAAC reaction. researchgate.netacs.org The development of functionalized N-heterocyclic carbene (NHC)-based polynuclear copper catalysts has also been reported to exhibit high catalytic activity. acs.org
Table 1: Common Catalyst Systems for CuAAC
| Catalyst Source | Reducing Agent | Ligand | Key Features |
| CuI, CuBr | None needed | Often used | Direct use of Cu(I) salts. acs.org |
| CuSO₄·5H₂O | Sodium Ascorbate | TBTA, various N-ligands | In situ generation of Cu(I), widely applicable. nih.govwikipedia.org |
| Copper(II) acetate (B1210297) | Sodium Ascorbate | Not always required | Alternative Cu(II) source. researchgate.net |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂L)]₂ | None needed | NHC-based | Polynuclear catalyst with high activity. acs.org |
| Copper-on-charcoal | None needed | Heterogeneous | Allows for easy catalyst removal and continuous flow synthesis. rsc.org |
Solvent Systems and Reaction Condition Optimization for CuAAC
The CuAAC reaction is renowned for its compatibility with a wide range of solvents and reaction conditions. nih.govorganic-chemistry.org The reaction can be effectively carried out in various organic solvents, including tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. acs.org Notably, the reaction often proceeds efficiently in aqueous environments, such as water or mixtures of water with alcohols like tert-butyl alcohol, which is a significant advantage for bioconjugation and green chemistry applications. organic-chemistry.orgscielo.br
Optimization of reaction conditions often involves adjusting the temperature, reaction time, and concentrations of reactants and catalysts. While many CuAAC reactions proceed readily at room temperature, gentle heating or microwave irradiation can sometimes be employed to accelerate the reaction, especially with less reactive substrates. nih.gov The development of flow synthesis protocols using heterogeneous catalysts like copper-on-charcoal has further expanded the practical utility of CuAAC, allowing for continuous production and simplified purification. rsc.org The use of supercritical CO2 as a green solvent has also been explored, demonstrating the versatility of the CuAAC reaction in various media. researchgate.net
Alternative Cycloaddition Approaches for this compound Synthesis
While CuAAC is the dominant method, alternative cycloaddition strategies have been developed to access different regioisomers or to avoid the use of copper catalysts.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and 1,5-Regioselectivity
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary approach to CuAAC, yielding the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgacs.orgchalmers.se This distinct regioselectivity arises from a different reaction mechanism involving a ruthenacycle intermediate. nih.govorgsyn.org For the synthesis of this compound derivatives, RuAAC would produce 1-methyl-5-substituted-1H-1,2,3-triazoles.
The most effective catalysts for RuAAC are typically ruthenium(II) complexes containing a pentamethylcyclopentadienyl (Cp) ligand, such as [CpRuCl] complexes. organic-chemistry.orgnih.gov These catalysts are capable of promoting the cycloaddition of a broad range of azides and terminal alkynes. nih.gov Interestingly, RuAAC can also be utilized with internal alkynes, leading to fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The regioselectivity with unsymmetrical internal alkynes is influenced by steric and electronic factors of the substituents. orgsyn.org While RuAAC generally provides the 1,5-isomer, there have been reports of unexpected 1,4-regioselectivity with sterically hindered azides, suggesting that steric demands can significantly influence the reaction outcome. rsc.org A synergistic effect has also been observed where the presence of a copper(I) salt can enhance the regioselectivity and rate of RuAAC with internal alkynes. lookchem.com
Table 2: Comparison of CuAAC and RuAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Regioselectivity | 1,4-disubstituted 1,2,3-triazoles nih.govwikipedia.org | 1,5-disubstituted 1,2,3-triazoles organic-chemistry.orgacs.org |
| Typical Catalyst | Copper(I) salts or in situ generated Cu(I) nih.govwikipedia.org | [Cp*RuCl] complexes organic-chemistry.orgnih.gov |
| Alkyne Substrates | Primarily terminal alkynes wikipedia.org | Terminal and internal alkynes organic-chemistry.orgnih.gov |
| Mechanism | Involves a copper acetylide intermediate nih.gov | Proceeds through a six-membered ruthenacycle intermediate nih.govorgsyn.org |
Metal-Free and Organocatalytic Routes to 1,2,3-Triazoles
Concerns about the potential cytotoxicity of residual copper from CuAAC reactions, particularly in biological applications, have spurred the development of metal-free synthetic routes to 1,2,3-triazoles. nih.govnih.gov
One significant metal-free approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govnih.gov This reaction utilizes strained cyclooctynes, which react readily with azides without the need for a catalyst. nih.govbeilstein-journals.org While highly effective for bioconjugation, the synthesis of the required strained alkynes can be complex.
Organocatalytic methods have also emerged as a powerful alternative for the synthesis of 1,2,3-triazoles. nih.gov These reactions often involve the reaction of azides with carbonyl compounds that are activated by an organocatalyst, such as an amine. nih.govresearchgate.net For instance, enamine-mediated organocatalytic [3+2] cycloadditions have been developed. researchgate.net Other organocatalytic approaches have utilized enolates or other activated species to react with azides. nih.gov These methods offer a green and often highly regioselective pathway to functionalized 1,2,3-triazoles, avoiding the use of transition metals. nih.govrsc.orgmdpi.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation of this compound Analogs
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) represents a significant advancement in bioconjugation chemistry, allowing for the linkage of molecules in biological systems without the need for toxic copper catalysts. nih.gov This is achieved by using strained cyclooctynes, which react readily with azides to form stable triazoles. The energy released from the ring strain of the cyclooctyne (B158145) drives the reaction forward, enabling it to proceed efficiently at ambient temperatures and in complex biological environments. nih.gov
The applications of SPAAC in bioconjugation are extensive, particularly for labeling biomolecules such as glycans, proteins, and lipids within living cells. nih.gov For instance, azido-sugars can be metabolically incorporated into cellular glycans and subsequently tagged with a cyclooctyne-bearing probe for visualization or enrichment. While direct studies on "this compound" in SPAAC are not the primary focus in the literature, the core principle involves the formation of substituted 1,2,3-triazole rings, which are analogs of the parent compound.
A notable application is in the fluorescent imaging of cancer cells. Azido-purine and azido-pyrimidine nucleosides can be introduced into cells and subsequently react with cyclooctynes via SPAAC. nih.gov This reaction creates triazole products that are inherently fluorescent, allowing for direct imaging without the need for a separate fluorogenic reporter molecule. nih.gov This method has been successfully applied in MCF-7 cancer cells. nih.gov The resulting triazole adducts, formed from substrates like 2-azidoadenosine (B19884) or 5-azidouridine, demonstrate the in-situ formation of a functional triazole system for biological tracking. nih.gov
| Reactant 1 (Azide) | Reactant 2 (Cyclooctyne) | Application | Key Finding |
| Azido-containing monosaccharide | DIBO (4-Dibenzocyclooctynol)-biotin | Determination of sialic acid quantities on living cells | Revealed greater impact on O-glycan sialylation than galactosylation in COG-deficient cells. nih.gov |
| 2-azidoadenosine | Fused cyclopropyl (B3062369) cyclooctyne | Fluorescent imaging in cancer cells | Quantitative formation of a fluorescent triazole adduct enabling direct cell imaging. nih.gov |
| 5-azidouridine | Cyclooctyne derivatives | Fluorescent imaging in cancer cells | Rapid and quantitative conversion to triazole products in minutes. nih.gov |
| 8-azido-ATP | Fused cyclopropyl cyclooctyne | Nucleotide labeling | Quantitative formation of the triazole product in aqueous solution. nih.gov |
Derivatization Strategies for this compound Scaffold
The this compound scaffold is a versatile building block that can be modified through various derivatization strategies to create a diverse range of functional molecules. These strategies can be broadly categorized into post-cycloaddition functionalization and multi-component reactions.
Post-Cycloaddition Functionalization Reactions
Post-cycloaddition functionalization is a powerful strategy where the 1,2,3-triazole ring is first synthesized and then subsequently modified. scielo.br This approach allows for the introduction of a wide array of functional groups onto the pre-formed triazole core.
A common method involves the initial synthesis of a 1H-1,2,3-triazole via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov The resulting triazole can then undergo further reactions. For example, the Suzuki-Miyaura cross-coupling reaction has been used to introduce various aryl groups onto a 1H-1,2,3-triazole scaffold, creating a library of novel analogs. nih.gov
Functionalization can also occur at the nitrogen atoms of the triazole ring. Selective N-alkylation, N-acylation, and N-arylation reactions have been developed to modify the triazole skeleton. scielo.br Another interesting post-cycloaddition modification is the reaction of a newly formed triazole with formaldehyde (B43269) to yield hydroxymethyl-1,2,3-triazoles. scielo.br Furthermore, cross-dehydrogenative coupling (CDC) reactions have been employed for C-N bond formation between NH-1,2,3-triazoles and amides, catalyzed by copper. scielo.br
| Triazole Substrate | Reagent(s) | Reaction Type | Product |
| Phenyl 1H-1,2,3-triazole | Arylboronic acids, Pd(OAc)2, K2CO3 | Suzuki-Miyaura Cross-Coupling | Aryl-substituted 1H-1,2,3-triazole analogs nih.gov |
| 4-aryl-NH-1,2,3-triazoles | Cyclic enones, Cinchonine derived thiourea (B124793) catalyst | aza-Michael reaction | N2-functionalized 1,2,3-triazoles scielo.br |
| NH-1,2,3-triazoles | N,N-dialkyl amides, Copper catalyst | Cross-Dehydrogenative Coupling (CDC) | N-acylated 1,2,3-triazoles scielo.br |
| Acetylenes, sodium azide | Formaldehyde, copper, sodium ascorbate | One-pot cycloaddition and hydroxymethylation | Hydroxymethyl-1,2,3-triazoles scielo.br |
Multi-component Reactions Incorporating this compound Precursors
Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules, including 1,2,3-triazole derivatives, in a single step from three or more starting materials. mdpi.comresearchgate.net These reactions are highly atom-economical and can generate diverse molecular scaffolds.
Several MCRs have been developed for the synthesis of substituted 1,2,3-triazoles, which can be considered analogs of this compound. For instance, a three-component reaction involving enaminones, tosylhydrazine, and primary amines can produce 1,5-disubstituted 1,2,3-triazoles. mdpi.com Another example is the reaction of primary amines, enolizable ketones, and 4-nitrophenyl azide, which also yields 1,5-disubstituted 1,2,3-triazoles. mdpi.com
The use of novel catalytic systems has further expanded the scope of MCRs for triazole synthesis. Copper nanoparticles on activated carbon have been shown to effectively catalyze the multicomponent synthesis of β-hydroxy-1,2,3-triazoles from epoxides and alkynes in water. acs.org Additionally, a magnetic copper acetate composite has been utilized as a highly efficient and recyclable catalyst for the one-pot, three-component click synthesis of 1,4-disubstituted 1,2,3-triazoles from an alkyl halide, sodium azide, and a terminal alkyne. researchgate.net These methods provide direct access to functionalized triazoles from simple precursors.
| Components | Catalyst/Conditions | Product Type |
| Enaminones, tosylhydrazine, primary amines | Molecular iodine | 1,5-disubstituted 1,2,3-triazoles mdpi.com |
| Primary amines, enolizable ketones, 4-nitrophenyl azide | Acetic acid | 1,5-disubstituted 1,2,3-triazoles mdpi.com |
| Epoxides, alkynes, sodium azide | Copper nanoparticles on activated carbon / Water | β-hydroxy-1,2,3-triazoles acs.org |
| Alkyl halide, sodium azide, terminal alkyne | Nanomagnetic Fe3O4@HA-Cu(OAc)2 / Water | 1,4-disubstituted 1,2,3-triazoles researchgate.net |
Mechanistic Elucidation of Reactions Involving 1 Methyl 1h 1,2,3 Triazole
Detailed Mechanisms of 1,3-Dipolar Cycloaddition Leading to 1-methyl-1H-1,2,3-triazoles
The primary and most versatile route to synthesizing 1,2,3-triazoles, including 1-methyl-1H-1,2,3-triazole, is the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgwikipedia.orgtandfonline.com This reaction involves the [3+2] cycloaddition of an azide (B81097), in this case, methyl azide, and an alkyne. The classical, uncatalyzed version of this reaction often requires elevated temperatures and can lead to a mixture of regioisomers, namely the 1,4- and 1,5-disubstituted products. wikipedia.orgorganic-chemistry.org This lack of regioselectivity arises from the comparable energy levels of the two possible Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) interactions between the reactants. organic-chemistry.org
The advent of "click chemistry" introduced catalyzed versions of the Huisgen cycloaddition, which offer significant advantages in terms of reaction rate and regioselectivity. organic-chemistry.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.orgacs.org The mechanism of the CuAAC is distinct from the concerted thermal cycloaddition. wikipedia.org DFT calculations have indicated that the reaction proceeds through a stepwise mechanism involving copper acetylide intermediates. organic-chemistry.org The catalytic cycle is generally believed to involve the following key steps:
Formation of a copper(I) acetylide from a terminal alkyne.
Coordination of the azide to the copper acetylide.
Formation of a six-membered copper-containing metallacycle intermediate. organic-chemistry.org
Ring contraction and subsequent protonolysis to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.
This catalyzed pathway exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction and proceeds with high regioselectivity for the 1,4-isomer. organic-chemistry.org The reaction is also tolerant of a wide range of functional groups and can be performed in aqueous conditions. organic-chemistry.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the CuAAC, the ruthenium-catalyzed reaction typically yields the 1,5-disubstituted 1,2,3-triazole. wikipedia.org A key difference in the proposed mechanism is that it does not involve the formation of a ruthenium acetylide intermediate. Instead, the reaction is thought to proceed via oxidative coupling of the alkyne and azide to a ruthenium center, forming a ruthenacycle intermediate which then reductively eliminates to give the 1,5-triazole product. wikipedia.org This pathway allows for the use of both terminal and internal alkynes. wikipedia.org
Reaction Kinetics and Thermodynamics in this compound Formation
The formation of this compound via the Huisgen 1,3-dipolar cycloaddition is a highly exothermic process. organic-chemistry.org However, the uncatalyzed thermal reaction possesses a high activation barrier, resulting in very slow reaction rates even at elevated temperatures. organic-chemistry.org
The introduction of a copper(I) catalyst dramatically alters the kinetic profile of the reaction. The catalyzed reaction exhibits a significantly lower activation energy, leading to the observed massive rate acceleration. organic-chemistry.org DFT calculations have shown that while the coordination of Cu(I) to the alkyne is slightly endothermic in acetonitrile, it is exothermic in water, which aligns with the experimentally observed rate acceleration in aqueous media. organic-chemistry.org
A study on the cycloaddition of aryl azides with a monoterpenic terminal alkyne found that the uncatalyzed reaction had a small free-energy difference (ΔG) of 0.5 kcal/mol between the transition states leading to the 1,4- and 1,5-regioisomers, explaining the lack of regioselectivity. mdpi.com The final 1,4- and 1,5-adducts had a free-energy difference of 1.51 kcal/mol, with the 1,4-isomer being slightly more stable. mdpi.com In the presence of a Cu(I) catalyst, the reaction becomes highly regioselective for the 1,4-isomer, indicating that the catalyst not only accelerates the reaction but also provides a lower energy pathway to a single regioisomeric product, making it both the kinetic and thermodynamic product. mdpi.com
Table 1: Comparison of Uncatalyzed and Cu(I)-Catalyzed Azide-Alkyne Cycloaddition
| Feature | Uncatalyzed Thermal Cycloaddition | Copper(I)-Catalyzed Cycloaddition (CuAAC) |
|---|---|---|
| Reaction Rate | Very slow, requires elevated temperatures | Highly accelerated (10⁷ to 10⁸ times faster) |
| Regioselectivity | Poor, often gives a mixture of 1,4- and 1,5-isomers | Excellent, specifically forms the 1,4-isomer |
| Activation Energy | High | Significantly lower |
| Thermodynamics | Exothermic | Highly exothermic |
| Mechanism | Concerted pericyclic reaction | Stepwise, involves copper acetylide intermediates |
Intramolecular Rearrangements and Tautomerism in this compound Systems
While this compound itself is locked in its structure due to the methyl group at the N1 position, the parent 1H-1,2,3-triazole ring system can exhibit annular tautomerism. This involves the migration of a proton between the nitrogen atoms of the triazole ring. 1H-1,2,3-triazole exists in equilibrium with its 2H-tautomer. researchgate.net In the gas phase, the 2H-tautomer is generally considered to be more stable. researchgate.net However, the equilibrium can be influenced by factors such as solvent polarity, concentration, and temperature. scielo.br In polar solvents, the 1H-tautomer, which has a significantly larger dipole moment, is preferentially stabilized. researchgate.netscielo.br
The methylation at the N1 position in this compound prevents this tautomeric equilibrium, thereby locking the molecule into a single, stable form. This structural rigidity contributes to its predictable chemical behavior and makes it a reliable building block in more complex molecular architectures.
In substituted 1,2,3-triazole systems, other types of intramolecular rearrangements can occur. For instance, the Dimroth rearrangement has been observed in certain 1,2,3-triazole derivatives, which typically involves the transposition of a substituent from an exocyclic position into the heterocyclic ring, or vice versa, often under thermal or basic conditions. rsc.org Another example is the Boulton-Katritzky rearrangement, which can be utilized in the synthesis of N²-substituted 1,2,3-triazoles from oxadiazole precursors. scielo.br However, for the specific compound this compound, these types of rearrangements are less common due to its inherent stability.
Role of Intermediates in this compound Reactivity
The reactivity of this compound and its formation are critically influenced by the nature of the intermediates involved in the reaction pathways.
In the context of its synthesis via CuAAC, the copper acetylide is a crucial intermediate. organic-chemistry.org Its formation is the initial step that activates the alkyne for the subsequent reaction with the azide. The structure and stability of this intermediate are key to the efficiency and regioselectivity of the entire catalytic cycle. Following the formation of the copper acetylide, a six-membered copper metallacycle is proposed as another key intermediate. organic-chemistry.org The formation and subsequent collapse of this metallacycle dictate the regiochemical outcome of the reaction, leading specifically to the 1,4-disubstituted product.
While this compound itself is relatively stable, derivatives of 1,2,3-triazoles, particularly those with an electron-withdrawing group on a nitrogen atom (N-acyl or N-sulfonyl triazoles), can serve as precursors to reactive intermediates. rsc.orgnih.gov Upon activation, these N-substituted triazoles can undergo denitrogenative ring-opening to form vinyl cation or azavinyl carbene intermediates. nih.govnih.gov These highly reactive species can then participate in a variety of subsequent transformations, including cyclizations and reactions with nucleophiles, to form diverse nitrogen-containing compounds. nih.gov The in situ generation of N-acylated 1,2,3-triazoles from NH-1,2,3-triazoles has emerged as a versatile strategy for accessing these reactive intermediates. nih.gov
Table 2: Key Intermediates in Reactions Involving the 1,2,3-Triazole Core
| Intermediate | Precursor/Reaction | Subsequent Transformation |
|---|---|---|
| Copper(I) Acetylide | Terminal Alkyne + Cu(I) salt | Reaction with azide in CuAAC |
| Six-membered Copper Metallacycle | Copper Acetylide + Azide | Ring contraction to form 1,4-disubstituted triazole |
| Vinyl Cation | N-Acyl-1,2,3-triazole + Acid | Cyclization, capture by nucleophiles |
| Azavinyl Carbene | N-Sulfonyl-1,2,3-triazole | Diazo compound-like reactivity |
Spectroscopic and Crystallographic Characterization in Advanced Studies of 1 Methyl 1h 1,2,3 Triazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation of 1-methyl-1H-1,2,3-triazole Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of this compound derivatives in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N nuclei, researchers can deduce the precise arrangement of atoms and the conformational preferences of these molecules.
The chemical shifts observed in ¹H, ¹³C, and ¹⁵N NMR spectra are fundamental for the initial structural assessment of this compound derivatives. These shifts are highly sensitive to the electronic environment of each nucleus, providing a fingerprint of the molecular structure.
¹H NMR: In the ¹H NMR spectrum of a this compound derivative, the proton of the triazole ring typically appears as a singlet, with its chemical shift influenced by the substituents on the ring. For instance, in methyl this compound-4-carboxylate, the triazole proton signal is observed at a specific chemical shift, while the methyl protons attached to the nitrogen and the ester group appear as distinct singlets.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the triazole ring resonate at characteristic chemical shifts, which can be used to distinguish between different isomers. For example, the chemical shifts of the triazole ring carbons in 1,4-disubstituted versus 1,5-disubstituted triazoles are different, allowing for regiochemical assignment. The presence of paramagnetic traces, such as copper from the synthesis, can lead to broadening of ¹³C NMR signals. jluiset.com.mx
¹⁵N NMR: ¹⁵N NMR spectroscopy offers direct insight into the nitrogen atoms of the triazole ring. The chemical shifts of the nitrogen atoms are particularly useful for distinguishing between the N1, N2, and N3 positions. mdpi.com For instance, the "pyrrole-type" nitrogen (N-1) and "pyridine-type" nitrogens (N-2 and N-3) exhibit distinct chemical shift ranges. mdpi.com This technique is instrumental in confirming the regioselectivity of N-alkylation reactions. arkat-usa.org
Table 1: Representative NMR Chemical Shift Data for this compound Derivatives
| Compound | Nucleus | Chemical Shift (ppm) |
|---|---|---|
| Methyl this compound-4-carboxylate | ¹H | Triazole-H: ~8.0, N-CH₃: ~4.0, O-CH₃: ~3.9 |
| ¹³C | Triazole C4, C5: ~140-145, N-CH₃: ~35, O-CH₃: ~52, C=O: ~160 | |
| 2-(Phenylsulfonyl)-2H-1,2,3-triazole | ¹H | Triazole-H: 7.85 (s) |
| ¹³C | Aromatic CH: multiple signals, Quaternary C: 136.1 |
Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity within this compound derivatives, especially for complex structures. digitellinc.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is used to identify adjacent protons, helping to piece together molecular fragments. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on the assignments of their attached protons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range couplings between protons and carbons (typically over two to three bonds). This powerful technique is vital for connecting molecular fragments and for determining the substitution pattern on the triazole ring. sdsu.eduyoutube.com For example, the correlation between the N-methyl protons and the triazole ring carbons can definitively establish the position of the methyl group. arkat-usa.orgyoutube.com Similarly, ¹H-¹⁵N HMBC experiments are a practical tool for determining ¹⁵N chemical shifts. researchgate.net
X-ray Crystallography for Solid-State Structure Determination of this compound Compounds
X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of this compound derivatives in the solid state. This technique is the gold standard for confirming molecular structure and understanding intermolecular interactions.
X-ray diffraction analysis of single crystals offers unambiguous proof of the regioselectivity of reactions used to synthesize this compound derivatives. For instance, it can definitively distinguish between the 1,4- and 1,5-disubstituted isomers that can be formed during cycloaddition reactions. mdpi.comacs.org The precise bond lengths and angles determined by X-ray crystallography also provide insight into the electronic structure of the triazole ring. nih.gov Furthermore, for chiral derivatives, X-ray crystallography can establish the absolute stereochemistry of the molecule.
The crystal structure reveals how molecules of this compound derivatives are arranged in the solid state. This includes the identification and characterization of various intermolecular interactions that stabilize the crystal lattice, such as:
Hydrogen Bonding: C-H···O and C-H···N hydrogen bonds are commonly observed, linking molecules into larger assemblies like layers or networks. iucr.orgiucr.org
π-π Stacking: The aromatic triazole rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. iucr.orgnih.gov These interactions contribute significantly to the stability of the crystal structure. iucr.orgnih.govresearchgate.net
Other Weak Interactions: The analysis can also reveal other subtle interactions, like C-H···π interactions, which further influence the crystal packing. iucr.org
For example, in the crystal structure of methyl this compound-4-carboxylate, molecules are linked by intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions. iucr.orgnih.govresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions in this compound
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of different functional groups. For this compound derivatives, IR spectra can confirm the presence of:
C-H stretching and bending vibrations of the triazole ring and methyl group.
N=N and C=N stretching vibrations of the triazole ring.
Vibrations associated with other functional groups in the molecule, such as the C=O stretch of a carboxylate group. mdpi.com
The vibrational spectra of 1,2,3-triazoles have been studied in detail, allowing for the assignment of fundamental vibrational frequencies. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV absorption spectrum of 1H-1,2,3-triazole is characterized by a π → π* transition. researchgate.net In derivatives of this compound, the position and intensity of the absorption bands can be influenced by the substituents on the triazole ring. For instance, the UV-Vis spectrum of a ligand containing the 1,2,3-triazole moiety showed bands corresponding to π→π* and n→π* transitions. chemmethod.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound Derivatives
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound derivatives. It provides crucial information regarding the molecular weight of the synthesized compounds and offers insights into their structural features through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is frequently employed to determine the elemental composition of the molecular ion, further confirming the identity of the target molecules. mdpi.comfrontiersin.org
The molecular ion peak (M+) in the mass spectra of this compound derivatives is typically strong, and often, a significant [M+H]+ peak is also observed, particularly with soft ionization techniques like electrospray ionization (ESI). derpharmachemica.comniscpr.res.inrsc.org The fragmentation of the triazole ring is highly dependent on the nature and position of its substituents. rsc.org
Common fragmentation pathways for the 1,2,3-triazole ring system involve the initial loss of stable neutral molecules. These cleavages can lead to fragment ions such as [M-N₂]⁺, [M-HCN]⁺, and [M-RCN]⁺, where 'R' represents a substituent on the ring. rsc.org The relative abundance of these fragment ions provides valuable structural information. For instance, the presence of a prominent [M-N₂]⁺ peak is a characteristic feature in the mass spectra of many 1,2,3-triazole derivatives. rsc.org
In studies involving more complex derivatives, the fragmentation patterns can reveal detailed structural information about the substituents themselves. For example, in the analysis of (E)-1-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-2-propen-1-one derivatives, HRMS-ESI was used to confirm the calculated molecular formulas. mdpi.com Similarly, for 1,2,3-triazole appended quinoline (B57606) carboxylic acid derivatives, the mass spectrum of one compound showed a molecular ion peak at m/z 200.90, which was in good agreement with its molecular formula C₁₁H₁₁N₃O. derpharmachemica.com
Interactive Data Table: Mass Spectral Data for Selected this compound Derivatives.
| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| (E)-1-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-3-phenyl-2-propen-1-one | C₁₉H₁₈N₃O | 304.14498 | 304.14496 | mdpi.com |
| (E)-1-((4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(3-nitrophenyl)-2-propen-1-one | C₁₉H₁₆Br₂N₃O | 459.96600 | 459.96606 | mdpi.com |
| 2-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)quinoline-4-carboxylic acid | C₁₉H₁₄BrN₄O₂ | 411.15 | 411.15 | derpharmachemica.com |
| 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)quinoline-4-carboxylic acid | C₂₀H₁₇N₄O₂ | 423.05 | 423.05 | derpharmachemica.com |
| 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)quinoline-4-carboxylic acid | C₁₉H₁₄FN₄O₂ | 459.00 | 459.00 | derpharmachemica.com |
| (Z)-methyl 12-(4-((S)-1-((tert-butoxycarbonyl)amino)-2-(methylthio)ethyl)-1H-1,2,3-triazol-1-yl)octadec-9-enoate | C₂₇H₄₈N₄O₄S | 525 | 525 | niscpr.res.in |
| 1,4-diphenyl-1H-1,2,3-triazole | C₁₄H₁₁N₃ | 221.10 | 221.10 | |
| 1-(4-methyl-2-nitrophenyl)-4-phenyl-1H-1,2,3-triazole | C₁₅H₁₂N₄O₂ | 281.10 | 281.10 |
The fragmentation of the triazole ring can also be influenced by the presence of other heterocyclic rings within the molecule. In the case of triazolylpyrazoles, skeletal rearrangements of both rings can occur in a concerted manner, leading to the elimination of the maximum possible number of nitrogen molecules. rsc.org
The analysis of fragmentation patterns is a powerful tool for distinguishing between isomers. The position of substituents on the triazole ring can significantly alter the fragmentation pathways, resulting in unique mass spectra for each isomer. This is particularly useful in confirming the regioselectivity of cycloaddition reactions used to synthesize these compounds. arabjchem.org
Computational Chemistry and Molecular Modeling of 1 Methyl 1h 1,2,3 Triazole Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of 1-methyl-1H-1,2,3-triazole
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For this compound and its derivatives, DFT calculations have been employed to understand their geometry, energetics, and reactivity.
Geometry Optimization and Energetic Analysis
Energetic analysis through DFT provides insights into the stability of different isomers and conformers. The 2H-1,2,3-triazole tautomer is estimated to be more stable than the 1H-tautomer in the gas phase by approximately 3.5–4.5 kcal/mol. nih.gov Such calculations are vital for understanding the relative populations of different tautomers under various conditions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic characteristics and reactivity of molecules. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. mdpi.com
For derivatives of 1,2,3-triazole, the distribution of electron density in the HOMO and LUMO orbitals reveals the likely sites for electrophilic and nucleophilic attack. In many 1,2,3-triazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. researchgate.net The HOMO-LUMO gap in these systems can be influenced by the nature of the substituents attached to the triazole ring. researchgate.net For example, in a study of porphyrin dyads linked by a 1,2,3-triazole bridge, the HOMO was predominantly located on the porphyrin unit. researchgate.net
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine | -4.6885 | -2.1660 | 2.5224 | DFT (B3LYP)/6-311++G(d,p) |
Prediction of Spectroscopic Parameters
DFT calculations are also employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. This includes the prediction of infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra. researchgate.net
For instance, the theoretical vibrational frequencies of 1,2,3-triazole derivatives can be calculated and compared with experimental FT-IR spectra to assign specific vibrational modes. researchgate.net Similarly, 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared with experimental NMR data. nih.gov Time-dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis spectra, providing insights into the photophysical properties of these compounds. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics of this compound
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound and its derivatives, MD simulations provide valuable information about their conformational landscape, flexibility, and interactions with their environment, such as solvent molecules or biological macromolecules. nih.gov
These simulations can reveal the preferred conformations of flexible side chains attached to the triazole ring and the dynamics of their interconversion. For example, MD simulations have been used to study the folding properties of peptidomimetics containing 1,4-disubstituted 1H-1,2,3-triazoles, showing that they can adopt stable, compact folded conformations in both DMSO and water. frontiersin.org In the context of drug design, MD simulations can elucidate the binding modes of 1,2,3-triazole derivatives to their target proteins, providing a dynamic picture of the interactions involved. nih.gov These simulations can also be used to assess the stability of ligand-protein complexes over time. tandfonline.com
Quantum Chemical Topology (QCT) and Bonding Analysis in this compound
Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), are used to analyze the electron density distribution to characterize the nature of chemical bonds. In the context of this compound, these analyses can provide a deeper understanding of the bonding within the triazole ring and the interactions between the ring and its substituents.
QTAIM analysis can identify bond critical points (BCPs) and characterize the nature of the interactions (e.g., covalent, ionic, hydrogen bonds) based on the properties of the electron density at these points. This can be particularly useful for studying weak interactions, such as intramolecular hydrogen bonds, which can influence the conformation and reactivity of the molecule. nih.gov
In Silico Studies for Biological Activity Prediction and Target Interactions (e.g., Molecular Docking) related to this compound Derivatives
In silico methods, particularly molecular docking, are widely used to predict the biological activity of this compound derivatives and to understand their interactions with biological targets. rsc.orgdergipark.org.tr Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the key interactions that stabilize the complex. nih.gov
Numerous studies have employed molecular docking to investigate the potential of 1,2,3-triazole derivatives as inhibitors of various enzymes. For example, derivatives have been docked into the active sites of enzymes like cytochrome P450 14α-demethylase (an antifungal target), neuraminidase (an antiviral target), and dipeptidyl peptidase-4 (DPP-4, a target for type 2 diabetes). nih.govrsc.orgbohrium.com These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, between the triazole derivative and amino acid residues in the active site. nih.gov For instance, the triazole ring itself can participate in hydrogen bonding and dipole-dipole interactions. mdpi.com
Following docking, MD simulations are often performed to assess the stability of the predicted binding poses and to refine the understanding of the ligand-receptor interactions. nih.gov Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can be predicted in silico to assess the drug-likeness of these compounds. nih.gov
| Derivative Class | Biological Target | Key Interactions/Findings from Docking |
|---|---|---|
| Fluconazole analogues with 1,2,3-triazole group | Cytochrome P450 14α-demethylase (CYP51) | Binding to the active site of CYP51. rsc.org |
| (E)-1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-3-(arylmethylene)indolin-2-ones | Neuraminidase | Comparison of binding to the active pocket with Oseltamivir. bohrium.com |
| Sitagliptin analogues with 1,2,3-triazole | Dipeptidyl peptidase-4 (DPP-4) | Strong π-π interaction between the triazole ring and Phe357; interactions with Glu205, Glu206, Tyr662, and Tyr666. nih.gov |
| Stilbene linked 1,2,3-triazoles | Tubulin (1TUB receptor) | Supported in vitro cytotoxicity findings against cancer cell lines. nih.gov |
Advanced Applications of 1 Methyl 1h 1,2,3 Triazole in Chemical and Biological Systems
Medicinal Chemistry Applications of 1-methyl-1H-1,2,3-triazole Derivatives
Design and Synthesis of Antimicrobial Agents
The this compound scaffold is a prominent feature in the design of new antimicrobial agents to combat drug-resistant pathogens. acs.org The synthesis of these derivatives often employs "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective creation of 1,4-disubstituted 1,2,3-triazoles. rsc.org
Research has demonstrated that modifying the core structure of existing antibiotics, such as metronidazole (B1676534), by incorporating a 1H-1,2,3-triazole moiety can lead to compounds with enhanced antimicrobial activity. nih.govbeilstein-journals.org For instance, a series of novel 1H-1,2,3-triazole derivatives of metronidazole showed potent activity against both fungal and bacterial strains, with some compounds exhibiting excellent antimicrobial effects. nih.gov Similarly, novel quinazolin-4-one conjugates with 1,2,3-triazoles have been synthesized and evaluated for their antibacterial and antifungal properties. nih.gov
The antimicrobial efficacy of these derivatives is often influenced by the nature of the substituents on the triazole ring. For example, studies on indole-linked pyrazolone (B3327878) and 1,2,3-triazole hybrids have shown that different phenyl ring substitutions on the triazole moiety can result in varied biological applications. acs.org Furthermore, the incorporation of a 1,2,3-triazole ring into thymol-1,3,4-oxadiazole derivatives has yielded compounds with good inhibitory effects against Escherichia coli and Staphylococcus aureus. nih.gov
Below is a data table summarizing the antimicrobial activity of selected this compound derivatives:
| Compound Type | Target Organisms | Key Findings | References |
|---|---|---|---|
| Metronidazole-1H-1,2,3-triazole hybrids | Fungi and Bacteria | Compounds 5b, 5c, 5e, 7b, and 7e displayed excellent antimicrobial activity. | nih.gov |
| Indole-pyrazolone-1,2,3-triazole derivatives | Gram-positive and Gram-negative bacteria | Promising antimicrobial activity against a range of bacteria. | acs.org |
| Thymol-1,3,4-oxadiazole-1,2,3-triazole conjugates | E. coli, S. aureus | Compounds 6, 7, 9, 16, and 17 showed good inhibition. | nih.gov |
| Tetrazoloquinoline-1,2,3-triazole derivatives | Various bacteria and fungi | Some compounds were more potent than standard drugs like ampicillin (B1664943) and miconazole. | bohrium.com |
Development of Anticancer Therapeutics
Derivatives of this compound have emerged as a promising class of compounds in the development of anticancer therapeutics. nih.gov The triazole ring serves as a versatile scaffold that can be functionalized to interact with various targets in cancer cells. nih.govresearchgate.net
One strategy involves the hybridization of the 1,2,3-triazole moiety with other pharmacologically active structures. For example, hybrids of 1,2,3-triazole with benzoxepine (B8326511) have been synthesized and evaluated for their anticancer properties. rsc.org Similarly, 1,2,3-triazole-containing coumarin (B35378) derivatives have shown significant activity against various cancer cell lines, with some compounds being more potent than the standard chemotherapy drug cisplatin (B142131) against A549 lung cancer cells. nih.gov
The anticancer activity of these derivatives is often linked to their ability to inhibit specific enzymes or cellular processes. For instance, some 1,2,3-triazole derivatives have been shown to act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in cancer immune evasion. nih.gov Others have been found to induce M-phase arrest in cancer cells or to inhibit thymidylate synthase. nih.govresearchgate.net
The substitution pattern on the triazole ring and associated moieties plays a crucial role in determining the anticancer efficacy. For example, in a series of thymol-1,3,4-oxadiazole-1,2,3-triazole hybrids, compound 9 (2-(4-((5-((2-isopropyl-5-methylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenol) was identified as a highly potent agent against MCF-7, HCT-116, and HepG2 cancer cell lines, with IC₅₀ values of 1.1 µM, 2.6 µM, and 1.4 µM, respectively. nih.gov
The following table presents research findings on the anticancer activity of various this compound derivatives:
| Compound Series | Cancer Cell Line(s) | Key Findings & IC₅₀ Values | References |
|---|---|---|---|
| 1,2,3-Triazole-dithiocarbamate-urea hybrids | MGC-803 | Compounds 12 and 13 exhibited a wide range of anticancer activity. | researchgate.net |
| Thymol-1,3,4-oxadiazole-1,2,3-triazole hybrids | MCF-7, HCT-116, HepG2 | Compound 9 showed significant activity with IC₅₀ values of 1.1 µM, 2.6 µM, and 1.4 µM, respectively. | nih.gov |
| 1,2,3-Triazole-containing coumarin derivatives | A549 | Compounds 4a and 4b (IC₅₀: 2.97 and 4.78 µM) were more potent than cisplatin (IC₅₀: 24.15 µM). | nih.gov |
| Isatin-ospemifene-1,2,3-triazole hybrids | MCF-7 | Compound 44 demonstrated high potency with an IC₅₀ of 1.56 µM. | nih.gov |
Antiviral and Antifungal Compounds
The this compound scaffold is a key component in the development of novel antiviral and antifungal agents. tandfonline.com Its derivatives have shown promise against a range of viruses and fungi, often by targeting specific viral or fungal enzymes and proteins. mdpi.comnih.gov
In the realm of antiviral research, 1,2,3-triazole derivatives have been investigated for their activity against influenza viruses, HIV, and SARS-CoV-2. mdpi.comresearchgate.netnih.gov For example, 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) have demonstrated the ability to reduce the infectivity of influenza viruses by targeting hemagglutinin and neuraminidase proteins. mdpi.comnih.gov Furthermore, hybrids of 1,2,3-triazole with quinazoline-2,4-dione have been synthesized and shown to have potential antiviral activity against the Respiratory Syncytial Virus (RSV). nih.gov
Regarding antifungal applications, 1,2,3-triazole derivatives are being explored as alternatives to conventional azole antifungals to combat increasing drug resistance. peerj.com These compounds often work by inhibiting enzymes crucial for fungal cell membrane integrity, such as lanosterol (B1674476) 14α-demethylase. nih.gov Studies have shown that novel oxazolidin-2-one linked-1,2,3-triazole derivatives exhibit significant antifungal activity against various Candida species and other filamentous fungi. researchgate.net Additionally, carnosic acid and carnosol (B190744) derivatives incorporating a 1,2,3-triazole moiety have shown notable activity against Cryptococcus neoformans and Candida albicans. mdpi.com
Below is a data table summarizing the antiviral and antifungal activities of selected this compound derivatives:
| Compound Type | Target Pathogen | Key Findings | References |
|---|---|---|---|
| 1,2,3-Triazolyl lupinine derivatives | Influenza A (H1N1, H3N2) | Compound 5 showed the highest inhibition of the model viruses. | mdpi.com |
| Quinazoline-2,4-dione-1,2,3-triazole hybrids | Respiratory Syncytial Virus (RSV) | Evaluated for potential antiviral activity. | nih.gov |
| Oxazolidin-2-one linked-1,2,3-triazole derivatives | Candida spp., Filamentous fungi | Compound 67b showed activity comparable to itraconazole (B105839) against C. glabrata, M. hiemalis, and T. cutaneum. | researchgate.net |
| Carnosic acid/carnosol-1,2,3-triazole derivatives | Cryptococcus neoformans, Candida albicans | Compound 22 showed 91% growth inhibition of C. neoformans at 250 µg/mL. | mdpi.com |
Enzyme Inhibitors (e.g., Carbonic Anhydrase, Acetylcholinesterase)
The this compound scaffold is a valuable component in the design of potent and selective enzyme inhibitors. acs.org Its derivatives have been successfully developed to target a variety of enzymes implicated in different diseases, including carbonic anhydrases and acetylcholinesterase. nih.govmdpi.com
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. nih.govfrontiersin.org Several isoforms, such as CA IX, are associated with tumors, making them attractive targets for anticancer drug development. tandfonline.com Researchers have synthesized novel 1H-1,2,3-triazole analogs that demonstrate inhibitory activity against CA-II. nih.govfrontiersin.org For instance, a series of 1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids exhibited potent inhibition of hCA II and hCA IX. mdpi.com Specifically, compound 6i from this series was a more effective inhibitor of hCA II than the standard drug acetazolamide. mdpi.com
In addition to CAs, derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. The triazole ring can participate in interactions with the active site of AChE, leading to its inhibition.
The table below highlights some research findings on this compound derivatives as enzyme inhibitors:
| Derivative Class | Target Enzyme | Key Findings and Kᵢ/IC₅₀ Values | References |
|---|---|---|---|
| 1,2,3-Triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids | hCA II, hCA IX | Compound 6i showed potent hCA II inhibition (Kᵢ = 7.7 nM). | mdpi.com |
| Benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles | hCA II, hCA IV, hCA IX | Excellent inhibition of hCA II (Kᵢs in the range of 1.6-9.4 nM). | semanticscholar.org |
| Sulphonylated 1,2,3-triazole incorporated benzenesulphonamides | hCA IX | Good inhibition profile with Kᵢ values ranging from 16.4 to 66.0 nM. | tandfonline.com |
| Substituted 1,2,3-triazoles | Ammonia monooxygenase (AMO) | 4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT) acts as an irreversible inhibitor. | acs.org |
This compound as a Bioisostere in Drug Discovery
The this compound ring is widely recognized as a valuable bioisostere in drug discovery. peerj.comacs.org A bioisostere is a chemical substituent or group that can be interchanged with another substituent or group to create a new compound with similar biological properties. The 1,4-disubstituted 1,2,3-triazole ring, in particular, is considered a successful bioisosteric replacement for the amide bond. acs.org This is due to their comparable size, planarity, and ability to participate in similar non-covalent interactions, such as hydrogen bonding. biointerfaceresearch.com
A key advantage of using the 1,2,3-triazole moiety as a bioisostere is its enhanced chemical and metabolic stability compared to the amide bond, which is susceptible to enzymatic cleavage. biointerfaceresearch.compeerj.com This stability can lead to improved pharmacokinetic profiles for drug candidates.
The application of this bioisosteric replacement strategy is evident in the development of various therapeutic agents. For instance, in the design of new antiviral compounds, the 1,2,4-triazole (B32235) ring in the broad-spectrum antiviral drug ribavirin (B1680618) has been replaced with a 1,2,3-triazole ring to create novel analogs. researchgate.net This modification, combined with other structural changes, has led to new compounds with promising activity against influenza A and HIV-1. researchgate.net
Similarly, in the development of antifungal agents, 1,2,3-triazoles are being used as isosteres for the 1,2,4-triazoles found in many clinically used azole antifungals. peerj.com This approach aims to overcome the growing issue of fungal resistance to existing treatments. peerj.com
The following table provides examples of the use of this compound as a bioisostere:
| Original Functional Group/Moiety | Bioisosteric Replacement | Therapeutic Area | Rationale and Outcome | References |
|---|---|---|---|---|
| Amide bond | 1,4-disubstituted 1,2,3-triazole | General Drug Design | Increased metabolic stability and resistance to enzymatic degradation. Maintains key interactions with biological targets. | biointerfaceresearch.comacs.org |
| 1,2,4-triazole ring (in Ribavirin) | 1,2,3-triazole ring | Antiviral | Led to new nucleoside analogs with activity against Influenza A and HIV-1. | researchgate.net |
| 1,2,4-triazole ring (in azole antifungals) | 1,2,3-triazole ring | Antifungal | A strategy to develop novel antifungal agents to combat drug resistance. | peerj.com |
Structure-Activity Relationship (SAR) Studies and Molecular Hybridization Strategies
Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new drugs, and they have been extensively applied to derivatives of this compound to optimize their biological activities. researchgate.netnih.gov These studies systematically investigate how changes in the chemical structure of a molecule affect its biological efficacy, providing valuable insights for designing more potent and selective compounds. nih.gov
Molecular hybridization is a key strategy employed in conjunction with SAR studies. This approach involves covalently linking two or more pharmacophoric units to create a single hybrid molecule with potentially enhanced affinity, efficacy, and a modified side-effect profile. nih.gov The 1,2,3-triazole ring often serves as a stable and effective linker in these hybrid molecules. nih.gov
For example, in the development of anticancer agents, SAR studies of 1H-1,2,3-triazole-grafted tetrahydro-β-carboline-chalcone conjugates revealed that the nature of the substituent on the chalcone's phenyl ring was crucial for cytotoxicity in breast cancer cell lines. nih.gov In another study, the introduction of electron-withdrawing groups like chlorine and bromine on the 1,2,3-triazole motif of certain hybrids was found to enhance their anticancer profile. nih.gov
In the context of enzyme inhibitors, SAR studies of benzenesulphonamide-bearing 1,2,3-triazoles have helped in identifying compounds with selective inhibitory activity against different carbonic anhydrase isoforms. semanticscholar.org Similarly, for nitrification inhibitors, SAR data has shown a strong dependence of the enzyme's activity on the substitution pattern of the 1,2,3-triazole, particularly the position of the alkyne moiety relative to the triazole ring. acs.org
The following table summarizes key findings from SAR and molecular hybridization studies of this compound derivatives:
| Compound Series | Therapeutic Target/Activity | Key SAR/Hybridization Findings | References |
|---|---|---|---|
| Tetrahydro-β-carboline-chalcone-1,2,3-triazole hybrids | Anticancer | The nature of the substituent on the chalcone's phenyl ring significantly influences cytotoxicity. | nih.gov |
| Betulinic acid-1,2,3-triazole hybrids | Anticancer (HT-29 cell line) | A hydroxymethyl group at C-4 of the triazole favors activity, while aromatic substituents are disfavored. | nih.gov |
| Benzenesulphonamide-bearing 1,2,3-triazoles | Carbonic Anhydrase Inhibition | Different functionalities at C-4 of the triazole lead to varying inhibition profiles against hCA isoforms. | semanticscholar.org |
| Substituted 1,2,3-triazoles | Nitrification Inhibition (AMO enzyme) | The position of the alkyne moiety relative to the triazole ring is critical for inhibitory activity. | acs.org |
Catalytic Applications of this compound-Derived Ligands and Systems
The functional and structural versatility of the this compound moiety has been harnessed in the design of sophisticated catalytic systems. Ligands incorporating this heterocycle have been successfully employed in both metal-catalyzed transformations and organocatalysis, demonstrating broad applicability.
The this compound core serves as an effective linker or ligand in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). scispace.com These materials are formed through the coordination of metal ions with organic ligands, resulting in extended, often porous, structures. The triazole ring provides multiple nitrogen atoms as potential coordination sites, allowing for the formation of diverse and stable architectures. researchgate.netuq.edu.au
Research has demonstrated the synthesis of various coordination polymers where ligands containing the this compound unit coordinate with metal ions such as copper(II) and cobalt(II). mdpi.comnih.gov For instance, the ligand 5-methyl-1-(pyridin-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate has been used to create 1D zigzag chain structures with Cu(II) and Co(II). mdpi.comnih.gov These chains can further assemble into 2D supramolecular networks through hydrogen bonding. mdpi.comnih.gov Similarly, derivatives like 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate have been used to synthesize supramolecular metal-organic frameworks (SMOFs) with Zn(II) and Cd(II), which exhibit interesting properties like ionic conductivity and luminescence. mdpi.com
The introduction of a triazolium salt, a quaternized form of the triazole, into a linker has been shown to influence the resulting MOF structure significantly. For example, the linker 1,4-Bis(4-benzoic acid)-1-methyl-1H-1,2,3-triazolium chloride was synthesized and used to create copper(II)-based MOFs. publish.csiro.aufao.org The charge on the triazolium linker was found to drastically alter the accessible structures compared to its neutral precursor, highlighting its role in controlling the final product's architecture and interpenetration. publish.csiro.aufao.org The incorporation of 1,2,3-triazole moieties has also been shown to enhance the CO2 uptake capacity of MOFs. rsc.org
Table 1: Examples of Coordination Polymers and MOFs with this compound Derivatives
| Ligand/Moiety | Metal Ion(s) | Resulting Structure | Key Findings/Properties | Reference(s) |
|---|---|---|---|---|
| 5-methyl-1-(pyridin-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate | Cu(II), Co(II) | 1D zigzag coordination polymers forming 2D supramolecular networks. | Structure confirmed by SCXRD; CP1 (Cu) showed potential as a catalyst for hydrogen evolution. | mdpi.comnih.gov |
| 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | Zn(II), Cd(II) | Isostructural supramolecular metal-organic frameworks (SMOFs). | Showed ionic conductivity, porosity, and crystallization-induced enhanced emission. | mdpi.com |
| 1,4-Bis(4-benzoic acid)-1-methyl-1H-1,2,3-triazolium chloride | Cu(II) | 2D paddlewheel MOFs with controlled catenation (interpenetration). | Ligand charge alters the accessible structures; temperature controls the degree of interpenetration. | publish.csiro.aufao.org |
| Ethyl 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-3,4-dicarboxylate | Cd(II), Ln(III) (Eu, Gd, Tb) | 3D heterometallic coordination polymers with a 2D layer topology. | Networks are reinforced by hydrogen bonds and π-π stacking interactions. | researchgate.net |
The this compound ring is a key component in ligands for various metal-catalyzed reactions and has also been a target for synthesis via organocatalytic methods.
In metal catalysis, ligands derived from this compound have been explored extensively. For instance, rhodium(III) and iridium(III) complexes bearing 1,2,3-triazole-based organochalcogen ligands have been successfully used as catalysts for the transfer hydrogenation of carbonyl compounds. acs.org Palladium(II) and ruthenium(II) complexes with 'click'-generated 1,2,3-triazole ligands have shown high efficiency in Suzuki-Miyaura and Sonogashira coupling reactions, even in aqueous media. rsc.org The modular synthesis of these ligands via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" allows for easy tuning of their steric and electronic properties. rsc.orgbohrium.com Furthermore, mesoionic carbenes derived from 1,2,3-triazolium salts act as powerful ligands for metals like gold, silver, iridium, and rhodium, catalyzing reactions such as cycloisomerization. nih.gov
While many syntheses of the triazole ring itself are metal-catalyzed, there is growing interest in organocatalytic routes. researchgate.netmdpi.com Organocatalysis offers a metal-free alternative for the Huisgen 1,3-dipolar cycloaddition of organic azides and alkynes. researchgate.net Various organocatalytic methods have been developed for the regioselective synthesis of highly functionalized 1,2,3-triazoles, which are valuable precursors for more complex molecules. nih.govorganic-chemistry.org These methods often operate under mild conditions and align with the principles of green chemistry. researchgate.net
Supramolecular Chemistry and Materials Science Utilizing this compound Scaffolds
The unique electronic distribution and structural rigidity of the this compound ring make it an excellent scaffold for applications in supramolecular chemistry and materials science. researchgate.net Its ability to participate in various non-covalent interactions is central to these functions. researchgate.netrsc.org
The 1,2,3-triazole ring contains a polarized C-H bond at the 5-position, which can act as a hydrogen bond donor to interact with anions. researchgate.netsemanticscholar.org This interaction is significantly enhanced upon methylation and quaternization to form a 1,2,3-triazolium salt, where the positive charge makes the C5-H proton more acidic and a much stronger hydrogen bond donor. researchgate.netresearchgate.net
This principle has been exploited to design sophisticated anion receptors and sensors. Research has shown that ruthenium(II) complexes containing a 2-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine ligand can selectively sense dihydrogen phosphate (B84403) (H₂PO₄⁻) and hydrogen pyrophosphate (HP₂O₇³⁻) anions. acs.orgnih.gov The binding event, which occurs via C-H···anion interactions, leads to a detectable enhancement in the complex's emission intensity. acs.orgnih.gov The binding constants for these interactions have been quantified, demonstrating strong affinity. acs.orgnih.gov Similarly, various receptors based on triazolium scaffolds have been developed that show remarkable ability to recognize anions, particularly phosphates, through these charge-assisted hydrogen bonds. researchgate.net
Table 2: Anion Recognition by this compound-Based Systems
| Receptor System | Target Anion(s) | Mechanism of Interaction | Detection Method | Reference(s) |
|---|---|---|---|---|
| Bis-heteroleptic ruthenium(II) complex of 2-(1-methyl-1H-1,2,3-triazol-4-yl) pyridine (B92270) | Dihydrogen phosphate (H₂PO₄⁻), Hydrogen pyrophosphate (HP₂O₇³⁻) | C-H···anion hydrogen bonding | Photoluminescence enhancement, NMR shift | acs.orgnih.gov |
| Bile acid-based 1,2,3-triazolium macrocycles | Halides, Acetate (B1210297), Dihydrogen phosphate | Charge-assisted C-H···anion hydrogen bonding | ¹H NMR titration | researchgate.net |
| N-alkyl-1,2,3-triazolium-based receptors | Various anions | C(5)-H···Anion hydrogen bonding | Not specified | researchgate.net |
The this compound unit is a powerful motif for directing the self-assembly of molecules into well-defined supramolecular architectures. This is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. bohrium.comnih.gov The C-H···N hydrogen bonds between triazole rings are a particularly important interaction for guiding assembly. bohrium.com
Coordination-driven self-assembly has been used to create complex structures like [2+2] metallomacrocycles. acs.org In these systems, a dipyridyl ligand containing a 1,2,3-triazole moiety is reacted with a metal acceptor, such as an arene-Ru(II) complex, to form large, cyclic structures confirmed by X-ray crystallography. acs.org In other work, planar metallo-ligands featuring a 2-(1-(pyridine-4-methyl)-1H-1,2,3-triazol-4-yl)pyridine unit have been shown to self-assemble and interact with aromatic guests through π-π and metallophilic interactions. otago.ac.nz Furthermore, simple bis(triazole) molecules can dimerize in solution and form crystalline tape-like structures in the solid state through self-association via C–H⋯N hydrogen bonding. bohrium.com
The this compound unit is a valuable building block in polymer chemistry, where it can be incorporated into the main chain or as a pendant group to create functional materials. Its stability and the reliability of its synthesis via "click chemistry" make it an attractive component for creating complex polymers. ontosight.ai
The introduction of the triazole moiety can impart desirable properties to polymers. For example, polymers dense with 1,2,3-triazole units, which are often insoluble, can be made soluble in common organic solvents by quaternizing the triazole rings to their methylated (triazolium) forms. mdpi.com The triazole ring's ability to engage in hydrogen bonding and π-π stacking can influence the packing and stability of polymer chains, which is relevant for the development of materials like self-assembled monolayers (SAMs). nih.gov The incorporation of triazole rings into the linker of SAMs has been explored to improve the stability of the resulting monolayers through these non-covalent interactions. nih.gov The versatility of the triazole scaffold allows for its use in a wide range of functional materials, from bioconjugates to advanced polymers. ontosight.ai
Agrochemical and Industrial Applications of this compound Derivatives
The versatile and stable nature of the 1,2,3-triazole ring makes its derivatives valuable in various agrochemical and industrial contexts. The ability to easily synthesize a wide array of substituted triazoles via click chemistry has further propelled their application in developing materials with specific, high-performance properties. researchgate.net
Herbicidal and Fungicidal Activities
Derivatives of 1,2,3-triazole have been investigated for their potential as agrochemicals, demonstrating notable biological activities. While the core structure is a key component, the nature and position of substituents on the triazole ring play a crucial role in determining the type and extent of their efficacy.
Research has shown that certain 1-substituted-5-methyl triazoles exhibit herbicidal activity. However, studies indicate that simple 1-methyl derivatives may lack significant fungicidal effects on their own. The fungicidal and broader antimicrobial potential is often realized through more complex derivatization. For instance, some derivatives of 1H-1,2,3-triazole are recognized for their potential in agrochemicals due to their inherent antimicrobial and antifungal properties. ontosight.ai
Significant fungicidal activity has been observed in more complex molecules incorporating the 1,2,3-triazole moiety. A series of novel benzamidine (B55565) derivatives featuring a 1,2,3-triazole ring were synthesized and tested for their fungicidal effects. mdpi.com While their performance in vitro was modest, several compounds demonstrated excellent in vivo activity against plant pathogens like Colletotrichum lagenarium and Botrytis cinerea. mdpi.com Similarly, a series of 1H-1,2,3-triazole derivatives of metronidazole were synthesized and showed higher inhibition rates of fungal and bacterial growth compared to the parent compound. nih.gov
The following table summarizes the in vivo fungicidal efficacy of selected benzamidine derivatives containing a 1,2,3-triazole moiety against the plant pathogen C. lagenarium.
| Compound | Concentration (µg/mL) | Efficacy against C. lagenarium (%) |
| 9b | 200 | 79 |
| 16d | 200 | 90 |
| Carbendazim (Control) | 200 | 85 |
Data sourced from a study on benzamidine derivatives containing 1,2,3-triazole moieties. mdpi.com
These findings underscore that while the this compound scaffold itself is a starting point, its incorporation into larger, more functionalized molecules is key to developing potent agrochemicals. mdpi.comnih.gov
Corrosion Inhibitors and Functional Coatings
The nitrogen-rich heterocyclic structure of 1,2,3-triazole derivatives makes them highly effective as corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, particularly in acidic environments. nih.govdntb.gov.ua Their mechanism of action primarily involves the adsorption of the triazole molecules onto the metal surface. This is facilitated by the presence of π-electrons in the aromatic ring and lone pair electrons on the nitrogen atoms, which can interact with the metal's d-orbitals. nih.govresearchgate.net This adsorption forms a protective film that shields the metal from corrosive agents. researchgate.net
The synthesis of these inhibitors often utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction that allows for the straightforward creation of stable and effective 1,4-disubstituted 1,2,3-triazole derivatives. nih.govdntb.gov.ua These compounds are noted for their high inhibition efficiency, environmental friendliness, and stability under acidic conditions. nih.gov
Studies have demonstrated the high efficacy of various 1,2,3-triazole derivatives. For example, certain derivatives have achieved over 90% corrosion inhibition for carbon steel in acidic solutions. semanticscholar.org Research comparing (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol (BTM) and (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol (PTM) found that the pyridine-containing derivative (PTM) was a more effective inhibitor for mild steel in hydrochloric acid, attributing its higher efficiency to the strong interaction of the pyridine segment with the steel surface. researchgate.net
The table below presents the inhibition efficiency of two 1,2,3-triazole derivatives on mild steel.
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) |
| BTM | 1.0 | >90 |
| PTM | 1.0 | >95 |
Data represents typical inhibition efficiencies reported for these compounds in 1.0 M HCl. researchgate.net
Beyond direct corrosion inhibition, 1,2,3-triazoles are integral to the design of advanced functional coatings. researchgate.netrsc.org Their inherent properties, such as thermal stability, hydrogen bonding capability, and antimicrobial nature, make them excellent candidates for developing high-performance organic coatings. researchgate.netrsc.org These "click-functionalized" coatings can possess a range of desirable characteristics, including anti-corrosion, anti-microbial, and self-healing properties. researchgate.net The versatility of click chemistry enables the functionalization of various materials, from nanoparticles to polymers, to create hybrid nanocomposites for specialized, high-performance applications. researchgate.netrsc.org
Future Directions and Emerging Research Avenues for 1 Methyl 1h 1,2,3 Triazole
Novel Synthetic Methodologies and Sustainable Production Routes
The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is renowned for its high efficiency, regioselectivity, and mild reaction conditions. mdpi.com However, current research is focused on developing even more sustainable and efficient methodologies.
Green Chemistry and Alternative Catalysts: Future synthetic strategies are increasingly prioritizing environmental sustainability. This includes the use of water as a benign solvent, which has been shown to be effective for CuAAC reactions. mdpi.com Researchers are exploring catalysis by copper nanoparticles and other heterogeneous catalysts that can be easily recovered and reused, minimizing waste. tandfonline.com Metal-free synthesis conditions are also a significant area of development, with reactions utilizing cesium carbonate in DMSO showing high regioselectivity and yield for producing functionalized triazoles. acs.org
Flow Chemistry: Continuous-flow synthesis is emerging as a superior alternative to traditional batch processing for producing triazole derivatives. chemrxiv.orgrsc.org Flow reactors offer enhanced control over reaction parameters, leading to higher yields and improved safety, especially when handling potentially energetic intermediates. chemrxiv.orgrsc.org This methodology is not only atom economical but also reduces the need for purification steps like chromatography, aligning with the principles of green chemistry. chemrxiv.orgrsc.org
Microwave-Assisted Synthesis: Microwave irradiation represents another advanced technique for synthesizing 1,2,3-triazole derivatives. This method often leads to dramatically reduced reaction times and improved yields compared to conventional heating. tandfonline.com
| Synthetic Method | Key Advantages | Catalyst/Conditions | Reference |
| CuAAC (Click Chemistry) | High regioselectivity, mild conditions, high yield | Copper(I) salts (e.g., copper sulfate (B86663)/sodium ascorbate) | mdpi.com |
| Metal-Free Synthesis | Avoids toxic metal catalysts | Cesium Carbonate in DMSO | acs.org |
| Continuous-Flow | Improved safety, higher yields, atom economical | Metal-free, optimized temperature and pressure control | chemrxiv.orgrsc.org |
| Microwave-Assisted | Rapid reaction times, excellent yields | Heterogeneous catalysts in DMF | tandfonline.com |
Advanced Bioconjugation and Chemical Biology Applications
The 1,2,3-triazole ring is an exceptional "linker" in bioconjugation and chemical biology due to its chemical stability and ability to mimic peptide bonds. nih.gov It is resistant to hydrolysis, oxidation, and reduction, making it a robust connection point for linking different molecular entities. indexcopernicus.com
Linking Biomolecules: The triazole linkage is instrumental in conjugating biomolecules such as proteins, nucleic acids, and natural products to other functional units. nih.gov This can enhance the stability and functionality of the parent molecule. For example, attaching 1,2,3-triazole derivatives to natural compounds like melampomagnolide B has been shown to produce hybrids with potent anticancer activities. nih.gov This "linker" capability is crucial for developing targeted drug delivery systems and sophisticated biological probes. mdpi.com
Exploration of New Biological Targets and Therapeutic Areas
Derivatives of 1-methyl-1H-1,2,3-triazole are being investigated for a wide spectrum of pharmacological activities, moving beyond established applications into novel therapeutic domains. tandfonline.com The triazole ring's ability to engage in hydrogen bonding and dipole interactions allows it to bind to diverse biological targets. indexcopernicus.com
Emerging Therapeutic Targets: Research has identified several new potential applications for 1,2,3-triazole hybrids. These compounds show promise as antileukemic agents by inhibiting enzymes and receptors involved in tumor proliferation and metastasis. nih.gov In the fight against infectious diseases, novel 1H-1,2,3-triazole-4-carboxamide derivatives have been designed as potent anti-influenza agents that target the viral nucleoprotein (NP). acs.org Furthermore, specific derivatives have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to combat antibiotic resistance.
| Therapeutic Area | Biological Target/Application | Finding | Reference |
| Oncology | Leukemia treatment | Triazole hybrids suppress tumor proliferation and invasion. | nih.gov |
| Antiviral | Influenza A | Derivatives inhibit viral replication by targeting the nucleoprotein (NP). | acs.org |
| Antimicrobial | MRSA (Antibiotic Resistance) | N1-substituted triazoles show superior specificity and target binding. | |
| Neurology | Alzheimer's Disease | Triazole derivatives are being studied as acetylcholinesterase inhibitors. | mdpi.com |
| Metabolic Disease | Diabetes | Quinazolinone-1,2,3-triazole hybrids act as potent β-D-glucosidase inhibitors. | tandfonline.com |
| Anti-inflammatory | Inflammation | Specific derivatives show outstanding selective inhibition of COX-2. | tandfonline.com |
Integration with Artificial Intelligence and Machine Learning in Drug Design and Material Science
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and design of new molecules. researchgate.netresearchgate.net These computational tools can analyze vast datasets to identify promising candidates, predict their properties, and accelerate the development timeline, a process being applied to 1,2,3-triazole research. nih.gov
Accelerating Drug Discovery: ML algorithms can screen virtual libraries of thousands of triazole derivatives to identify those with the highest potential biological activity. nih.gov For instance, machine learning has been successfully used to design and select novel quinolinesulfonamide-triazole hybrids as potential anticancer agents by predicting their ability to inhibit specific targets like Rho-associated protein kinase (ROCK). nih.gov This approach compensates for gaps in theoretical knowledge by learning directly from experimental data, improving the efficiency of identifying active compounds. nih.gov
Generative Chemistry and De Novo Design: Deep learning models are now capable of de novo design, generating entirely new molecular structures with desired properties. nih.gov A generative model can be "trained" on a set of known active 1,2,3-triazole inhibitors and then used to produce novel triazole-containing scaffolds that are synthetically accessible and possess a high probability of being active against a specific biological target. This AI-driven approach helps medicinal chemists solve complex multi-parameter optimization tasks and discover patentable new chemical entities. nih.gov
Development of Smart Materials and Sensors Based on this compound
The unique structural and electronic properties of the 1,2,3-triazole ring make it an ideal component for advanced functional materials.
Chemosensors: The triazole moiety is an effective building block for chemosensors used to detect metal cations, anions, and other small molecules. researchgate.net These sensors typically consist of a triazole ring linked to a chromophore. When the target analyte binds to the triazole unit, it alters the electronic properties of the system, resulting in a detectable optical response, such as a change in fluorescence. researchgate.net Research has demonstrated the application of triazole-based crystalline framework materials in fluorescence sensing, showcasing their utility in chemical sensing and environmental monitoring. sigmaaldrich.com
Energetic Materials: The high nitrogen content and thermal stability of the triazole ring are highly desirable properties for high-energy density materials (HEDMs). bohrium.com Researchers are designing novel energetic compounds by combining 1,2,3-triazole and 1,2,4-triazole (B32235) frameworks. These materials aim to resolve the long-standing challenge of balancing high detonation performance with low mechanical sensitivity. Certain resulting hydrazinium (B103819) salts have shown high detonation velocities while being less sensitive than traditional explosives like RDX, making them promising next-generation energetic materials. bohrium.com
Corrosion Inhibitors: 1,4-disubstituted 1,2,3-triazole derivatives have proven to be effective and environmentally friendly corrosion inhibitors for various metals and alloys in acidic environments. mdpi.com Their stability and ability to form a protective layer on the metal surface make them a sustainable alternative to more toxic inhibitors. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-methyl-1H-1,2,3-triazole derivatives, and how can their purity be validated?
- Methodology : The most widely used method is copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which ensures regioselective formation of 1,4-disubstituted triazoles. For example, derivatives like 4-(4-methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole are synthesized via click chemistry in THF/water with copper sulfate and sodium ascorbate . Purity is validated using NMR (1H/13C), IR spectroscopy, and elemental analysis, with deviations ≤0.4% confirming structural integrity .
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology : SHELXL (part of the SHELX suite) is employed for high-resolution refinement. For example, anisotropic displacement parameters and twin refinement are critical for resolving disorder in perfluorophenyl-substituted triazoles. Hydrogen bonding networks (e.g., C–H⋯N interactions) are analyzed using WinGX/ORTEP for visualization .
Q. What spectroscopic techniques are optimal for characterizing tautomeric forms of 1H-1,2,3-triazoles?
- Methodology : 1H NMR in DMSO-d6 and CDCl3 distinguishes 1H- and 2H-tautomers via chemical shifts of triazole protons. For instance, 1-benzyl-4-phenyl-1H-1,2,3-triazole shows distinct C–H resonance splitting in polar solvents due to hydrogen bonding . IR spectroscopy further confirms tautomerism through N–H stretching frequencies (~3400 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity be controlled during the functionalization of this compound?
- Methodology : Substituent positioning is governed by steric/electronic factors. For bromination, aqueous bromine at 45°C selectively yields 4,5-dibromo-1H-1,2,3-triazole, while NaOBr in acetic acid produces 1,4,5-tribromo derivatives . Lithiation at C5 with n-BuLi enables electrophilic substitutions (e.g., iodination), critical for pharmaceutical intermediates .
Q. What strategies mitigate byproduct formation in the synthesis of this compound-containing heterocycles?
- Methodology : Optimizing reaction conditions (e.g., solvent polarity, catalyst loading) reduces side reactions. For example, substituting methylazide with safer azide precursors minimizes hazardous byproducts in naphthotriazoledione synthesis . Chromatographic purification (SiO₂, ethyl acetate/hexane) isolates target compounds with >95% purity .
Q. How do this compound derivatives compare to 1,2,4-triazoles in catalytic applications?
- Methodology : The 1,2,3-triazole’s rigid planar structure enhances coordination in metal complexes. Pd@click-MNPs/CS magnetic catalysts (using triazole ligands) achieve 92% yield in Suzuki-Miyaura cross-couplings at RT, outperforming 1,2,4-triazole analogs due to stronger Pd–N bonding . DFT calculations further rationalize reactivity differences via electron-density maps .
Q. What computational methods predict the bioactivity of this compound analogs?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to targets like fungal CYP51. For antimicrobial derivatives (e.g., metronidazole-triazole hybrids), docking scores correlate with experimental MIC values (≤2 µg/mL against C. albicans) . QSAR models using Hammett constants (σ) and logP predict pharmacokinetic properties .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in crystallographic data for this compound derivatives?
- Methodology : Contradictions in unit-cell parameters often arise from twinning or disorder. SHELXL’s TWIN/BASF commands refine twin fractions, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 12% H⋯H contacts in perfluorophenyl triazoles) . Cross-validation with PLATON’s ADDSYM detects missed symmetry .
Q. Why do biological activity assays for structurally similar triazoles yield conflicting results?
- Methodology : Subtle structural variations (e.g., sulfonyl vs. amide linkers) alter target specificity. High-throughput screening of 1,4,5-substituted triazoles identifies sulfonyl-linked analogs as 10-fold more potent (IC₅₀ = 0.8 µM) against kinases due to enhanced hydrophobic interactions . Dose-response curves and selectivity profiling (e.g., KinomeScan) resolve false positives .
Methodological Best Practices
- Synthesis : Prioritize CuAAC for regioselectivity; validate via NMR/HRMS.
- Characterization : Combine XRD (SHELXL) and Hirshfeld analysis for structural accuracy.
- Bioactivity : Use docking-guided synthesis and orthogonal assays (e.g., MIC, IC₅₀).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
